

Application Note: Optimized Protocol for CEP-28122 (Mesylate) in ALK+ ALCL Models

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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1191715

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Executive Summary

This guide details the specific handling, preparation, and application of CEP-28122 mesylate, a highly potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, specifically for Anaplastic Large Cell Lymphoma (ALCL) research. While CEP-28122 exhibits nanomolar potency against ALK-positive cell lines (e.g., Karpas-299, SUP-M2), the use of the mesylate salt form requires precise molecular weight corrections to ensure accurate molar dosing. This protocol establishes a standardized workflow for generating reproducible IC50 data and validating mechanism-of-action via downstream signaling suppression (pALK, pSTAT3).

Compound Profile & Preparation

The "Salt Correction" Factor

CEP-28122 is often supplied as a mesylate salt to enhance stability and solubility for in vivo use.^[1] However, for in vitro assays, researchers must correct for the salt mass to achieve the target molarity of the active free base. Failure to do so results in under-dosing by approximately 15-20%.

Parameter	Free Base	Mesylate Salt (Typical)
CAS Number	1022958-60-6	1354545-57-5
Molecular Weight (MW)	~539.07 g/mol	~635.17 g/mol (Mono-mesylate)*
Solubility	DMSO, Ethanol	DMSO (>10 mg/mL), Water (Low)
Correction Factor	1.0	1.18 (Multiply required free base mass by 1.18)

> Critical Note: Check your specific batch Certificate of Analysis (CoA). Some formulations are supplied as hemi-mesylate or mixed salts, altering the MW (e.g., up to 692.8 g/mol). Always use the MW printed on your specific vial.

Stock Solution Protocol (10 mM)

- Calculate Mass: To prepare 1 mL of 10 mM stock:
 - Free Base:[2] Weigh 5.39 mg.
 - Mesylate Salt: Weigh 6.35 mg (assuming MW 635.17).
- Dissolution: Add 1 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
- Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
- Storage: Aliquot into 50 μ L volumes in light-protective tubes. Store at -80°C (stable for 6 months). Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

ALCL Cell Model Selection

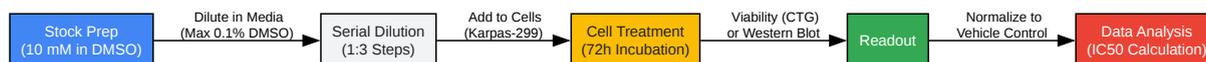
Select appropriate models to verify ALK-dependency. CEP-28122 should show >100-fold selectivity between ALK+ and ALK- lines.

Cell Line	ALK Status	Fusion Type	Expected IC50 (72h)	Role in Assay
Karpas-299	Positive	NPM-ALK	20 – 30 nM	Primary Model
SUP-M2	Positive	NPM-ALK	20 – 30 nM	Confirmation Model
SR-786	Positive	NPM-ALK	~30 nM	Confirmation Model
Mac-1	Negative	None	> 1000 nM	Negative Control
HuT-78	Negative	None	> 1000 nM	Specificity Control

Experimental Protocols

Workflow Diagram

The following diagram outlines the logical flow from compound preparation to data validation.



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Caption: Step-by-step workflow for CEP-28122 in vitro assessment, ensuring DMSO limits and proper normalization.

Protocol A: Dose-Response Viability Assay (IC50 Determination)

Objective: Determine the potency of CEP-28122 in inhibiting cell proliferation.

- **Seeding:** Seed Karpas-299 or SUP-M2 cells at 5,000 – 10,000 cells/well in 96-well plates (100 μ L volume). Use RPMI-1640 + 10% FBS.
- **Equilibration:** Incubate cells for 24 hours at 37°C, 5% CO₂.

- Drug Preparation:
 - Prepare a 9-point serial dilution (1:3) in DMSO starting at 10 mM (down to ~1.5 μ M).
 - Dilute these DMSO stocks 1:1000 into culture medium to create 10x working solutions.
- Treatment: Add 11 μ L of 10x working solution to each well (Final Volume ~111 μ L).
 - Final Concentration Range: 1000 nM, 333 nM, 111 nM, 37 nM, 12 nM, 4 nM, 1.3 nM, 0.4 nM, 0 nM (DMSO only).
 - Final DMSO: 0.1% (Must be constant across all wells).
- Incubation: Incubate for 72 hours.
- Readout: Add CellTiter-Glo (or MTS) reagent. Shake for 2 mins, incubate 10 mins, read Luminescence.
- Calculation: Normalize to DMSO control (100%). Fit data to a 4-parameter logistic curve (Non-linear regression) to calculate IC50.

Protocol B: Mechanism of Action (Western Blot)

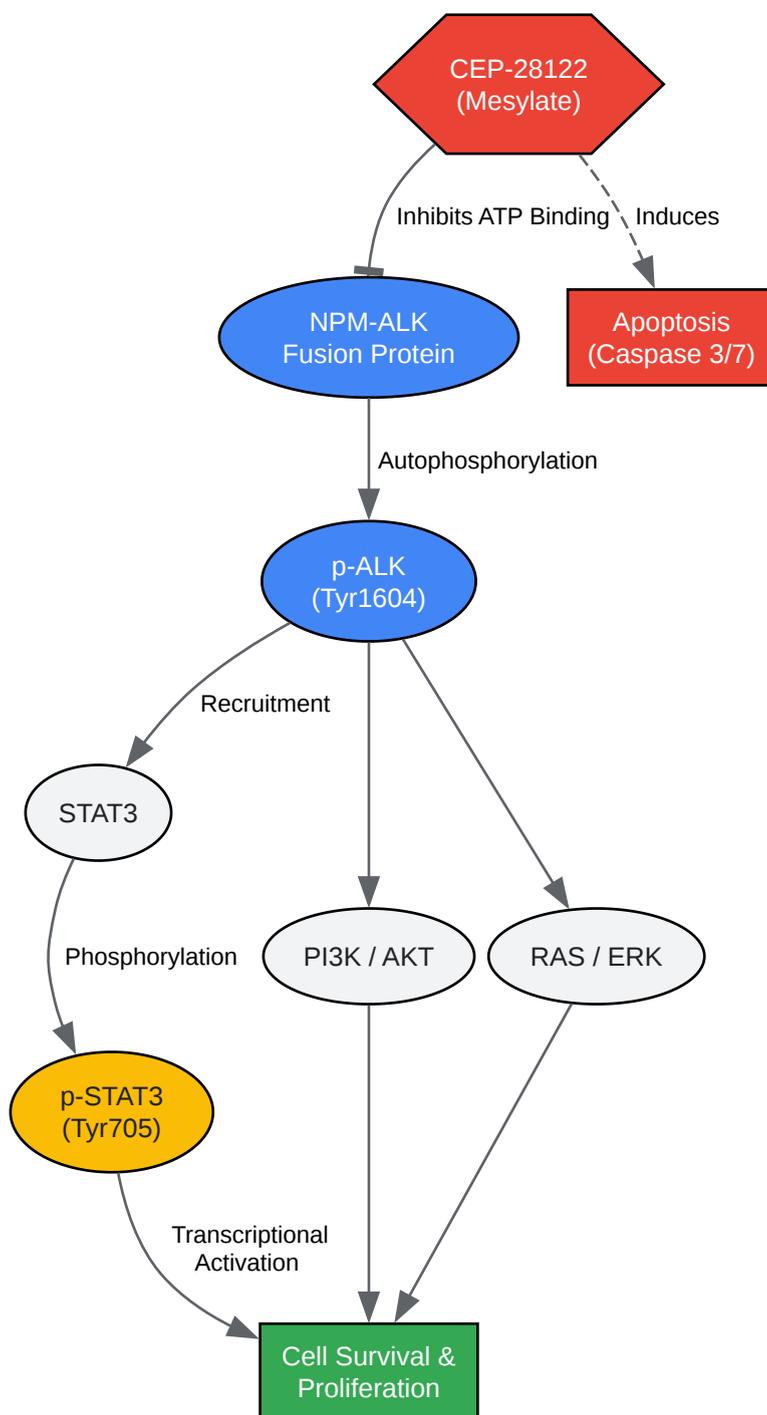
Objective: Confirm inhibition of ALK autophosphorylation and downstream STAT3 signaling.

- Seeding: Seed 3×10^6 cells in 6-well plates (2 mL volume).
- Treatment: Treat cells with CEP-28122 at 30 nM and 100 nM for 2 to 4 hours.
 - Control: 0.1% DMSO.
- Lysis: Wash with cold PBS containing Na₃VO₄ (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
- Detection Targets:
 - pALK (Tyr1604): Primary target (Should decrease >80% at 30 nM).

- pSTAT3 (Tyr705): Key downstream effector in ALCL (Should decrease correlating with pALK).
- Total ALK / Total STAT3: Loading controls.
- Caspase-3 (Cleaved): Marker of apoptosis (Optional, requires 24h treatment).

Mechanistic Rationale & Signaling Pathway

CEP-28122 functions by competitively binding to the ATP-binding pocket of the ALK kinase domain. In ALK+ ALCL, the NPM-ALK fusion protein is constitutively active, driving the STAT3, AKT, and ERK pathways. CEP-28122 treatment shuts down this oncogenic addiction.



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Caption: Signaling cascade in ALK+ ALCL. CEP-28122 blocks NPM-ALK phosphorylation, collapsing the STAT3/AKT survival network.

Troubleshooting & Optimization

- Precipitation: If the mesylate salt precipitates in culture media, ensure the predilution step (10x in media) is done slowly with vortexing, or increase the intermediate dilution step. Do not exceed 0.5% DMSO final concentration.[3]
- Potency Loss: If IC50 shifts >100 nM, check the stock storage time. Mesylate salts are hygroscopic; ensure the powder was stored desiccated.
- Salt Weight Error: If using a generic "CEP-28122" protocol without adjusting for the mesylate mass, your actual concentration will be ~1.7 nM for every calculated 2.0 nM, leading to weaker observed effects.

References

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